![molecular formula C23H20N4O3S B2990382 4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358428-90-6](/img/structure/B2990382.png)
4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Description
4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural characterization of compounds related to 4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione. For instance, the Dimroth rearrangement has been utilized to synthesize and interconvert isomeric triazolothienopyrimidines, demonstrating the versatility and chemical reactivity of this class of compounds. Such studies offer insights into the structural aspects and potential applications of these molecules in materials science and pharmaceutical research (Hamed, El‐Ashry, Zeid, & Badr, 2008).
Antimicrobial Activities
Novel derivatives have been synthesized and assessed for their antimicrobial activities, highlighting the potential use of such compounds in developing new antimicrobial agents. For example, research into fused heterocycles, including those similar to the specified compound, has shown promising antimicrobial properties, which could be significant for pharmaceutical applications focusing on infection control (Shaaban, 2008).
Supramolecular Chemistry
In supramolecular chemistry, compounds with a similar structure have been studied for their ability to form hydrogen-bonded supramolecular assemblies. These findings suggest applications in the design of novel molecular recognition systems, sensors, and materials with specific physicochemical properties. The research illustrates how the unique structural features of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives can be exploited in the development of complex molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Fluorescence Properties
The study of solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides reveals the potential of these compounds in optical applications. The ability to exhibit strong fluorescence makes them suitable candidates for use in organic light-emitting diodes (OLEDs), fluorescent markers, and sensors, indicating a wide range of possible research and commercial applications (Yokota et al., 2012).
properties
IUPAC Name |
8-[(2-methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-6-5-7-16(12-15)13-26-23(29)27-18-10-11-31-20(18)21(28)25(22(27)24-26)14-17-8-3-4-9-19(17)30-2/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDTVYPITRRIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CC=C5OC)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione |
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